[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone
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Overview
Description
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone is a complex organic compound that features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and a 3,4-dimethoxy-phenyl-methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone typically involves multiple steps. One common route starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with piperazine to form 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is subsequently coupled with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom in the benzenesulfonyl group can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones derived from the methoxy groups.
Reduction: Alcohols derived from the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperazine ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.
3,4-Dimethoxybenzoyl chloride: Another precursor used in the synthesis.
Piperazine derivatives: Commonly found in many biologically active compounds.
Uniqueness
The uniqueness of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-17-8-3-14(13-18(17)27-2)19(23)21-9-11-22(12-10-21)28(24,25)16-6-4-15(20)5-7-16/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAZCJDDQGNVBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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